molecular formula C6H15Cl2F3N2 B2550941 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride CAS No. 1864073-59-5

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride

Cat. No.: B2550941
CAS No.: 1864073-59-5
M. Wt: 243.1
InChI Key: DSDNLDZQTVMDTB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride ( 1240527-73-4) is a chemical building block of interest in advanced organic synthesis and pharmaceutical research . Its molecular formula is C 6 H 13 F 3 N 2 , and it has a molecular weight of 170.18 g/mol . The compound features a diamino alkane backbone substituted with a trifluoromethyl group, a combination that may contribute to its physicochemical properties and potential bioactivity . The presence of the trifluoromethyl group is often leveraged in drug discovery to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The specific research applications, mechanism of action, and detailed physicochemical data for this compound are not fully detailed in the public domain, indicating it is likely a specialized intermediate for the development of novel active compounds. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,1,1-trifluoro-4-methylpentane-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2.2ClH/c1-3(2)4(10)5(11)6(7,8)9;;/h3-5H,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNLDZQTVMDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride typically involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C6H13F3N2+2HClC6H14Cl2F3N2\text{C}_6\text{H}_{13}\text{F}_3\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}_2 C6​H13​F3​N2​+2HCl→C6​H14​Cl2​F3​N2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the diamine groups to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Development

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride has been investigated for its potential use in drug design and synthesis. Its structural characteristics allow it to interact with biological targets effectively.

  • Case Study : Research has shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced lipophilicity and metabolic stability, which are desirable traits in drug candidates .

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of new analytical methods. Its unique properties can enhance the sensitivity and selectivity of detection methods.

  • Application Example : In chromatography and mass spectrometry, derivatives of this compound can be used as standards or reagents to improve the analysis of complex mixtures .

Material Science

In material science, this compound is explored for its potential as a building block in the synthesis of novel materials with specific properties.

  • Research Insight : The incorporation of trifluoromethyl groups into polymers can lead to materials with improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and advanced materials .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalDrug development and synthesisEnhanced biological activity
Analytical ChemistryDevelopment of analytical methodsImproved sensitivity and selectivity
Material ScienceSynthesis of novel materialsIncreased thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the diamine groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthesis: The target compound’s synthesis route is unspecified, but analogs employ diverse strategies: Condensation reactions (e.g., mesityl-substituted diamine in ). Click chemistry for estradiol-triazole derivatives (). Macrocycle modification for anti-HIV agents ().
  • Methyl Branch: Introduces steric hindrance, possibly affecting reactivity and molecular conformation relative to linear analogs like N-(2-aminoethyl)propane-1,3-diamine .
  • Salt Form : Dihydrochloride salts (target and estradiol-triazole compound) are favored for enhanced stability and solubility, contrasting with neutral mesityl-substituted diamines .

Spectroscopic and Analytical Challenges

  • NMR Complexity: Cyclen-based macrocycles exhibit broadened ¹³C-NMR signals due to conformational flexibility, complicating structural elucidation .
  • X-Ray Crystallography: Structural confirmation of amidine derivatives () relied on X-ray diffraction, a method also applicable to the target compound.

Functional and Application-Based Differences

  • Biological Activity: Cyclen/cyclam derivatives with polyamine chains show anti-HIV-1 activity, suggesting that the target’s diamine backbone could be modified for similar applications .
  • Industrial Use : Supplier listings () imply commercial interest, possibly as a pharmaceutical intermediate or fluorinated building block, contrasting with dopamine hydrochloride’s well-established role in neurotransmission .

Biological Activity

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride (CAS No. 1864073-59-5) is a fluorinated organic compound that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

The compound's molecular formula is C6H15Cl2F3N2C_6H_{15}Cl_2F_3N_2, with a molecular weight of 243 Da. It is characterized by the presence of trifluoromethyl and diamine functional groups, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₆H₁₅Cl₂F₃N₂
Molecular Weight243 Da
LogP0.9
Polar Surface Area (Ų)52
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2

Synthesis Methods

The synthesis of this compound involves the reaction of the base compound with hydrochloric acid to form the dihydrochloride salt. The reaction can be summarized as follows:

C6H13F3N2+2HClC6H14Cl2F3N2C_6H_{13}F_3N_2+2HCl\rightarrow C_6H_{14}Cl_2F_3N_2

This process can be optimized for industrial production through techniques such as recrystallization or chromatography to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electronegative nature, while the diamine groups facilitate hydrogen bonding and electrostatic interactions. These properties may modulate the activity of target molecules involved in critical biological pathways.

Research Findings

Recent investigations into fluorinated compounds have highlighted their diverse biological activities:

  • Inhibition of Enzymatic Activity : Studies have indicated that fluorinated amines can act as inhibitors for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Compounds similar to this compound have been shown to selectively bind to nuclear receptors, influencing gene expression related to inflammation and metabolism .

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride, and how can purity be optimized?

A two-step synthesis is commonly employed: (i) a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole intermediate, followed by (ii) HCl-mediated deprotection of tert-butyl carbamate groups. Purity (>95%) is achieved via column chromatography and recrystallization in ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Use 1H^{1}\text{H} NMR and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and amine proton environments. X-ray crystallography (e.g., SHELX-90 with phase annealing) resolves stereochemistry and hydrogen bonding patterns. Mass spectrometry (ESI-MS) validates molecular weight (C7H14Cl2F3N2C_7H_{14}Cl_2F_3N_2, expected MW 277.12) .

Q. What stability considerations are critical for storage and handling?

The compound is hygroscopic and light-sensitive. Store at -20°C under nitrogen in amber vials. For aqueous solutions, use pH 4–5 buffers to prevent amine degradation. Monitor stability via periodic HPLC analysis over 6 months .

Q. How can researchers differentiate dihydrochloride from hydrochloride salts experimentally?

Titration with AgNO3_3 quantifies chloride ions (2:1 molar ratio for dihydrochloride vs. 1:1 for hydrochloride). Thermogravimetric analysis (TGA) shows distinct mass loss profiles due to HCl release at different temperatures .

Q. What analytical methods are suitable for detecting impurities in this compound?

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) identifies impurities like unreacted intermediates or oxidation byproducts. LC-MS/MS further characterizes unknown impurities at ppm levels .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electrostatic potentials and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with targets like LSD1, leveraging the trifluoromethyl group’s electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic solubility data?

Use shake-flask method (thermodynamic solubility) and dissolution rate testing (kinetic solubility) under physiological pH conditions. Cross-validate with PXRD to rule out polymorphic transitions affecting solubility .

Q. How can in vivo metabolic stability be assessed for this compound?

Administer 14C^{14}\text{C}-labeled compound in rodent models and track metabolites via LC-MSn^n. Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation pathways. Compare half-life (t1/2t_{1/2}) in plasma vs. liver homogenates .

Q. What mechanistic insights can be gained from studying its inhibition of lysine-specific demethylases (LSDs)?

Perform time-dependent inhibition assays with recombinant LSD1. Measure H3K4me2/me3 levels via Western blot in cancer cell lines (e.g., K562). Use isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry .

Q. How can researchers optimize reaction conditions for scale-up without compromising enantiomeric purity?

Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and HCl concentration. Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>99%). Continuous flow reactors minimize racemization during deprotection .

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